2-Hydroxypyridine

Description

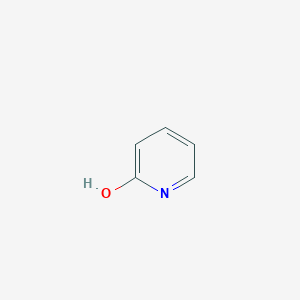

Structure

3D Structure

Properties

IUPAC Name |

1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQKCCHYAOITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Record name | 2-pyridone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-pyridone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051716 | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder, soluble in water; [MSDSonline], Solid | |

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72762-00-6, 142-08-5, 66396-89-2 | |

| Record name | 2-Pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72762-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.8 °C | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Shifting Identity of a Heterocycle: An In-Depth Technical Guide to the 2-Hydroxypyridine/2-Pyridone Tautomerism Mechanism

Abstract

The tautomeric equilibrium between 2-hydroxypyridine and its keto form, 2-pyridone, represents a classic and fundamentally important case of prototropism in heterocyclic chemistry. This phenomenon, where a proton migrates between the exocyclic oxygen and the ring nitrogen, profoundly influences the molecule's structure, aromaticity, polarity, and hydrogen bonding capabilities. Understanding the intricate mechanisms governing this equilibrium is of paramount importance for researchers in drug development, materials science, and biochemistry, as this structural motif is present in numerous bioactive molecules and can serve as a model for the tautomerism of nucleobases like uracil and thymine[1][2][3][4]. This guide provides a comprehensive exploration of the mechanistic pathways of this compound/2-pyridone tautomerization, the critical role of the surrounding environment, and the experimental and computational methodologies employed to elucidate this dynamic process.

Introduction: A Tale of Two Tautomers

Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a key concept in understanding molecular reactivity and properties[5]. In the case of this compound, the equilibrium lies between the aromatic enol form (this compound) and the non-aromatic but highly polar lactam or keto form (2-pyridone)[5][6]. While often depicted as a simple intramolecular proton shift, the reality of the mechanism is far more nuanced and exquisitely sensitive to the molecular environment.

The relative stability of these two forms is a delicate balance of competing factors. In the gas phase, the enol form, this compound, is generally favored due to its aromatic character[7][8][9]. However, in polar solvents and the solid state, the equilibrium dramatically shifts to favor the more polar keto form, 2-pyridone, which is better stabilized by intermolecular interactions such as hydrogen bonding[7][9][10][11]. This solvent-dependent equilibrium is a central theme in understanding the behavior of this fascinating heterocyclic system.

Mechanistic Pathways of Tautomerization

The interconversion between this compound and 2-pyridone can proceed through several distinct mechanistic pathways. The operative mechanism is largely dictated by the surrounding medium, including the presence of solvent molecules or other catalytic species.

The Uncatalyzed Intramolecular Pathway: A High-Energy Hurdle

In a truly isolated environment, such as the gas phase at low pressure, the tautomerization would have to proceed via a direct intramolecular 1,3-proton shift. This process involves a highly strained four-membered transition state. Computational studies have consistently shown that this pathway has a very high activation energy barrier, on the order of 137 to 296 kJ/mol, making it kinetically unfavorable under most conditions[7][12].

Figure 1: Uncatalyzed intramolecular tautomerization pathway.

The Dimer-Mediated Intermolecular Pathway: A Self-Catalytic Route

A significantly more favorable pathway, particularly in non-polar solvents or at higher concentrations, involves the formation of a hydrogen-bonded dimer. In this arrangement, two molecules act as a "proton shuttle" for each other, allowing for a concerted or stepwise double proton transfer through a much more stable six-membered transition state. This self-catalytic mechanism dramatically lowers the activation barrier compared to the intramolecular route, with calculated barriers in the range of 30.844 kJ/mol[12][13].

Figure 2: Dimer-mediated intermolecular tautomerization pathway.

Solvent-Assisted and Catalyzed Pathways: The Role of the Environment

In protic solvents like water or in the presence of catalytic species such as acids or bases, the tautomerization barrier is further reduced. Solvent molecules can act as a bridge, facilitating proton transfer through a relay mechanism.

-

Water-Assisted Proton Shuttle: One or more water molecules can form a hydrogen-bonded bridge between the hydroxyl group of this compound and the ring nitrogen. This creates a low-energy pathway for proton transfer, effectively shuttling the proton from the oxygen to the nitrogen. Computational studies have shown that the presence of even a single water molecule significantly lowers the activation barrier[5]. The stabilization of the more polar 2-pyridone tautomer by hydrogen bonding with water is a key reason for the equilibrium shift in aqueous solutions[2][5][14].

-

Acid/Base Catalysis: The tautomerization can be catalyzed by both acids and bases. For instance, formic acid has been shown to form a 1:1 hydrogen-bonded complex with 2-pyridone, creating a nearly barrierless path for double proton transfer via a concerted mechanism[15]. This highlights the potential for other molecules in the local environment to play a direct catalytic role in the tautomerization process.

Figure 3: Water-assisted proton shuttle mechanism.

The Influence of Solvent: A Deeper Dive

The profound effect of the solvent on the this compound/2-pyridone equilibrium is a cornerstone of its chemistry. The preference for the 2-pyridone tautomer in polar solvents can be attributed to two main factors:

-

Dipole Moment and Solvation: 2-pyridone has a significantly larger dipole moment than this compound[5]. Consequently, it is more effectively stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding. In contrast, non-polar solvents favor the less polar this compound[10][11].

-

Hydrogen Bonding: As a hydrogen bond donor (N-H) and acceptor (C=O), 2-pyridone can participate in more extensive hydrogen bonding networks with protic solvents compared to this compound, which primarily acts as a hydrogen bond donor (O-H)[9][11].

The following table summarizes the equilibrium constant (KT = [2-pyridone]/[this compound]) in various solvents, illustrating the dramatic shift in equilibrium.

| Solvent | Dielectric Constant (ε) | KT | Predominant Tautomer |

| Gas Phase | 1 | ~0.33 | This compound |

| Cyclohexane | 2.02 | 1.7 | Mixed |

| Chloroform | 4.81 | 6.0 | 2-Pyridone |

| Water | 78.4 | ~900 | 2-Pyridone |

| Data compiled from various sources[5][7]. |

Experimental and Computational Methodologies

A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the this compound/2-pyridone tautomerism.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: The two tautomers have distinct electronic absorption spectra. This difference allows for the quantitative determination of the equilibrium constant in various solvents by analyzing the absorbance at specific wavelengths corresponding to each tautomer[7][16].

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy can, in some cases, distinguish between the two tautomers based on their different chemical shifts. However, if the rate of interconversion is fast on the NMR timescale, an averaged spectrum may be observed. Variable temperature NMR studies can provide insights into the kinetics of the tautomerization[16].

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching band around 1650-1700 cm-1 is characteristic of the 2-pyridone form, while the O-H stretching band of this compound appears in the region of 3200-3600 cm-1. Matrix isolation FT-IR studies have been particularly useful in studying the tautomers in an inert environment[7].

Computational Chemistry

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are widely used to calculate the geometries, relative energies, and vibrational frequencies of the tautomers and transition states in both the gas phase and solution (using continuum solvation models like PCM)[12][15]. This allows for the prediction of equilibrium constants and activation barriers.

-

Ab Initio Methods: High-level ab initio methods like Coupled Cluster with Singles and Doubles (CCSD) and multiconfigurational methods (CASSCF, CASPT2) provide more accurate energy calculations, which are crucial given the small energy difference between the tautomers[12][17]. These methods are particularly important for studying excited-state tautomerization, which can follow different mechanistic pathways than the ground-state process[17][18][19].

Implications in Drug Development and Beyond

The tautomeric state of a molecule can significantly impact its biological activity. Changes in hydrogen bonding capabilities, lipophilicity, and shape due to tautomerization can alter how a drug molecule interacts with its target receptor. Therefore, understanding and controlling the tautomeric equilibrium of 2-pyridone-containing scaffolds is a critical aspect of rational drug design[2][16]. Furthermore, the this compound/2-pyridone system serves as an invaluable model for studying proton transfer reactions in more complex biological systems, including the potential for tautomeric forms of DNA bases to cause mutations[2][3][17].

Conclusion

The tautomerism of this compound and 2-pyridone is a rich and multifaceted phenomenon governed by a delicate interplay of intramolecular strain, aromaticity, intermolecular interactions, and catalysis. The mechanism of interconversion is not a simple proton hop but rather a context-dependent process that can be facilitated by self-association or the surrounding solvent environment. A thorough understanding of these mechanistic nuances, gained through a synergistic application of advanced spectroscopic and computational methods, is essential for predicting and controlling the properties of this important heterocyclic system and its derivatives in various applications.

References

-

Al-Otaibi, E. A., El-Azhary, A. A., & Hilal, R. H. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1893. [Link]

-

Anglada, J. M., & Bofill, J. M. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084302. [Link]

-

Hilal, R. H., et al. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Center for Biotechnology Information. [Link]

-

Anglada, J. M., & Bofill, J. M. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. ResearchGate. [Link]

-

Wikipedia. (2023). 2-Pyridone. In Wikipedia. [Link]

-

Hazra, M. K., & Chakraborty, T. (2006). This compound ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(29), 9130–9136. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From this compound to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Hazra, M. K., & Chakraborty, T. (2006). This compound <--> 2-pyridone tautomerization: catalytic influence of formic acid. National Center for Biotechnology Information. [Link]

-

Galvão, T. L. P., et al. (2013). From this compound to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. National Center for Biotechnology Information. [Link]

-

Al-Otaibi, E. A., et al. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PubMed. [Link]

-

Zádor, F., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ≒2-pyridone equilibrium. ResearchGate. [Link]

-

Kim, S. K., et al. (2000). Structural Isomers and Tautomerism of this compound in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. The Journal of Physical Chemistry A, 104(30), 6978–6985. [Link]

-

ChemTube3D. (n.d.). This compound-Tautomerism. ChemTube3D. [Link]

-

Mata, S., et al. (2010). Tautomerism and Microsolvation in this compound/2-Pyridone. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Chemistry Stack Exchange. [Link]

-

Chrayteh, A., et al. (2015). Stepwise vs concerted excited state tautomerization of this compound: Ammonia dimer wire mediated hydrogen/proton transfer. The Journal of Chemical Physics, 143(3), 034301. [Link]

-

Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy, structure, and proton dynamics of this compound and its clusters with water and ammonia. The Journal of Physical Chemistry, 93(2), 643–648. [Link]

-

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

-

Anglada, J. M., & Bofill, J. M. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]

-

Zádor, F., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound 2-pyridone equilibrium. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Study on the kinetics of keto-enol tautomerism of p-hydroxyphenylpyruvic acid using capillary electrophoresis. ResearchGate. [Link]

-

Otto, F., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From this compound to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. [PDF] The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | Semantic Scholar [semanticscholar.org]

- 13. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound <--> 2-pyridone tautomerization: catalytic influence of formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.aip.org [pubs.aip.org]

The Solvent's Decisive Role: A Technical Guide to the 2-Pyridone Tautomeric Equilibrium

Abstract

The tautomeric equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is a classic, yet profoundly important, phenomenon in heterocyclic chemistry. Its position is exquisitely sensitive to the surrounding environment, particularly the solvent. This technical guide provides an in-depth exploration of the core principles governing this solvent-dependent equilibrium. We will dissect the mechanistic underpinnings of solvent polarity and hydrogen-bonding effects, provide field-proven spectroscopic protocols for quantifying tautomeric ratios, and synthesize data to offer a predictive framework. This guide is intended for researchers, medicinal chemists, and drug development professionals who encounter the pyridone scaffold and must understand its dynamic behavior to control molecular properties like receptor binding, solubility, and bioavailability.

Introduction: Beyond a Static Structure

In the realm of drug design and molecular sciences, it is often tempting to view molecules as static entities. However, many crucial molecules, including foundational heterocyclic scaffolds, exist as a dynamic equilibrium of interconverting isomers known as tautomers. Tautomerism, the migration of a proton between two or more locations within a molecule, can drastically alter a compound's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and aromaticity.[1]

One of the most extensively studied and illustrative examples is the lactam-lactim tautomerism of 2-pyridone.[1][2] This equilibrium, involving a proton transfer between the exocyclic oxygen and the ring nitrogen, has profound implications. The resulting tautomers, 2-pyridone and this compound, possess distinct electronic and structural features. Understanding and controlling this equilibrium is not merely an academic exercise; it is a critical factor in the development of pharmaceuticals, as the pyridone moiety is a cornerstone of many bioactive agents.[2][3] This guide will illuminate how the choice of solvent acts as a powerful tool to shift this equilibrium, thereby fine-tuning the properties of the molecule.

The 2-Pyridone ⇌ this compound Equilibrium: A Tale of Two Tautomers

The equilibrium involves two key forms:

-

2-Pyridone (Lactam form): Characterized by a carbonyl group (C=O) and an N-H bond. It is a cyclic amide.

-

This compound (Lactim form): Features a hydroxyl group (O-H) and a pyridine ring, possessing greater aromatic character. It is a cyclic imidic acid.

In the gas phase or in non-polar solvents, the this compound (lactim) form is generally more stable, albeit by a small energy margin.[2][4][5] This preference is often attributed to the aromatic stabilization of the pyridine ring.[1] However, as we will explore, this energetic landscape is dramatically altered by the presence of a solvent.

Caption: The tautomeric equilibrium between the 2-pyridone (lactam) and this compound (lactim) forms.

The Role of the Solvent: A Mechanistic Deep Dive

The solvent does not act as a passive medium but as an active participant that selectively stabilizes one tautomer over the other. The two primary mechanisms for this influence are electrostatic interactions (polarity) and specific hydrogen-bonding interactions.

Solvent Polarity and Dipole Moment

A key differentiator between the two tautomers is their polarity. The 2-pyridone (lactam) form has a significantly larger dipole moment (calculated around 5-6 Debye) compared to the this compound (lactim) form (around 1-2 Debye).[1]

-

Causality: In a polar solvent with a high dielectric constant (e.g., water, DMSO), the solvent molecules organize themselves around the solute to create a stabilizing reaction field. This stabilization is proportional to the square of the solute's dipole moment. Consequently, the highly polar 2-pyridone tautomer is stabilized to a much greater extent than the less polar this compound form.[1][6] This electrostatic stabilization drives the equilibrium position towards the lactam form. In contrast, non-polar solvents like cyclohexane or benzene provide minimal electrostatic stabilization, allowing the inherent stability of the lactim form to dominate.[4][7]

Hydrogen Bonding: The Decisive Interaction

While polarity sets the stage, hydrogen bonding often directs the performance. Solvents are broadly classified as protic (can donate H-bonds, e.g., water, ethanol) or aprotic (cannot donate H-bonds, e.g., DMSO, chloroform).

-

Protic Solvents: Protic solvents like water are exceptionally effective at stabilizing the 2-pyridone form. Water can act as both a hydrogen bond donor (to the carbonyl oxygen) and a hydrogen bond acceptor (from the N-H group). This dual interaction, often forming a bridging network, creates a highly favorable solvation shell around the lactam tautomer, dramatically shifting the equilibrium.[1][8] Computational studies show that the presence of even a single water molecule can significantly reduce the energy barrier for tautomerization and stabilize the 2-pyridone-water complex.[1]

-

Aprotic Solvents: Polar aprotic solvents like DMSO can act as H-bond acceptors for the N-H of the lactam or the O-H of the lactim. However, the strong interaction with the lactam's N-H group, coupled with the high polarity, still strongly favors the 2-pyridone form. In less polar, aprotic solvents like chloroform, the equilibrium is more balanced but still favors the lactam form due to a combination of polarity and specific interactions.[1]

Caption: Differential stabilization of tautomers by protic vs. non-polar solvents.

Experimental Determination of Tautomeric Ratios

Quantifying the ratio of tautomers in different solvents is essential. Spectroscopic techniques are the primary tools for this analysis, as they are non-invasive and can probe the equilibrium in situ.

UV-Vis Spectroscopy

-

Principle: The lactam and lactim forms have different electronic structures and thus distinct chromophores, leading to different UV-Vis absorption spectra. The lactam form typically shows a strong absorption maximum (λmax) around 293-300 nm in polar solvents, while the lactim form absorbs at a shorter wavelength, often around 270-280 nm, which is more apparent in non-polar solvents.[7][9] By deconvoluting the overlapping spectra, one can determine the relative concentrations of each tautomer.

-

Self-Validating Protocol:

-

Model Compound Synthesis: To establish pure reference spectra, synthesize or procure N-methyl-2-pyridone (locks the lactam form) and 2-methoxy-pyridine (locks the lactim form).

-

Stock Solution Preparation: Prepare concentrated stock solutions of 2-pyridone and the two model compounds in a volatile solvent (e.g., methanol).

-

Sample Preparation: Prepare a series of dilutions of the 2-pyridone stock solution in the solvent of interest (e.g., water, cyclohexane, DMSO). Ensure final concentrations are within the linear range of the spectrophotometer (typically absorbance < 1.0). Prepare corresponding dilutions of the model compounds.

-

Spectral Acquisition: Acquire the full UV-Vis spectrum (e.g., 200-400 nm) for all samples, including a solvent blank.

-

Data Analysis:

-

Record the λmax and molar absorptivity (ε) for the pure N-methyl-2-pyridone and 2-methoxy-pyridine standards in each solvent.

-

For the 2-pyridone sample, the total absorbance at any wavelength (Aλ) is the sum of the absorbances of the lactam (A_am) and lactim (A_im) forms: Aλ = ε_am(λ) * c_am * l + ε_im(λ) * c_im * l

-

Knowing the total concentration C_total = c_am + c_im and the molar absorptivities from the model compounds, solve the system of linear equations at two different wavelengths to find c_am and c_im.

-

-

Equilibrium Constant Calculation: Calculate the tautomeric equilibrium constant, K_T = [lactam] / [lactim] = c_am / c_im.

-

NMR Spectroscopy (¹H and ¹³C)

-

Principle: The chemical environments of the protons and carbons are different in the two tautomers, leading to distinct signals in ¹H and ¹³C NMR spectra.[10][11] For example, the chemical shifts of the ring protons can be used to distinguish the forms. The quantification is achieved by integrating the area under the peaks corresponding to each tautomer. Because tautomeric interconversion can be fast, coalescence of signals may occur. Low-temperature NMR may be required to slow the exchange rate and resolve distinct peaks for each tautomer.

-

Self-Validating Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of 2-pyridone in the deuterated solvent of interest (e.g., D₂O, CDCl₃, DMSO-d₆) to a known concentration (e.g., 10-20 mM).

-

Reference Spectra: If possible, acquire spectra of the N-methyl and O-methyl model compounds to definitively assign chemical shifts for each tautomer.

-

Spectral Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for full magnetization recovery, which is critical for accurate integration. A typical d1 of 5 times the longest T₁ is recommended.

-

Data Processing & Analysis:

-

Carefully phase the spectrum and perform a baseline correction.

-

Identify non-overlapping peaks that are unique to the lactam and lactim forms.

-

Integrate the area of these distinct peaks. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

-

For example, if a proton at position 5 has a signal at δ_am for the lactam and δ_im for the lactim, then [lactam] / [lactim] = Integral(δ_am) / Integral(δ_im).

-

-

Equilibrium Constant Calculation: Calculate K_T from the ratio of the integrals.

-

Caption: Workflow for the experimental determination of the tautomeric equilibrium constant (K_T).

Data Summary: Solvent Effects on K_T

The equilibrium constant, K_T = [2-pyridone]/[this compound], provides a quantitative measure of the solvent's influence. The following table summarizes representative data from the literature.

| Solvent | Dielectric Constant (ε) | H-Bonding Ability | K_T = [Lactam]/[Lactim] | Predominant Form | Reference |

| Gas Phase | 1.0 | None | ~0.3 - 1.0 | Lactim / Comparable | [2],[5] |

| Cyclohexane | 2.0 | Aprotic (Non-polar) | ~0.4 - 1.7 | Lactim / Comparable | [2],[1] |

| Chloroform | 4.8 | Weak H-Bond Donor | ~6.0 | Lactam | [1] |

| Acetonitrile | 37.5 | Aprotic (Polar) | ~160 | Lactam | [12] |

| Ethanol | 24.6 | Protic (Polar) | High (>>100) | Lactam | [4] |

| Water | 80.1 | Protic (Polar) | ~900 - 1000 | Lactam | [2],[1] |

This table compiles data from various sources; exact values can vary slightly with temperature and measurement technique.

Analysis: The trend is unequivocal. As the solvent polarity and hydrogen-bonding capability increase, the equilibrium shifts dramatically in favor of the more polar, H-bond-receptive 2-pyridone (lactam) tautomer. In water, the lactam form is overwhelmingly dominant.

Implications in Drug Development and Medicinal Chemistry

The tautomeric state of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity.

-

Receptor Binding: The shape, charge distribution, and hydrogen bond donor/acceptor pattern of a molecule dictate its ability to bind to a biological target (e.g., an enzyme active site or a receptor). The lactam and lactim forms present entirely different pharmacophores. A drug designed to be an H-bond donor via the lactim's O-H group will fail if it converts to the lactam form (with an N-H donor and C=O acceptor) in the aqueous environment of the body.

-

Solubility and Permeability: The highly polar lactam tautomer generally exhibits greater aqueous solubility. Conversely, the less polar lactim form may have better permeability across lipid cell membranes. Understanding the tautomeric equilibrium in different physiological compartments (e.g., blood plasma vs. the central nervous system) is critical for predicting a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3]

-

pKa and Ionization: The acidity and basicity of the molecule are tied to the tautomeric form, affecting its ionization state at physiological pH, which in turn influences solubility, binding, and transport.

Conclusion

The tautomeric equilibrium of 2-pyridone is a powerful model system that provides crucial insights for chemists across various disciplines. The solvent is the single most important external factor controlling the position of this equilibrium. By leveraging a deep understanding of solvent polarity and hydrogen-bonding interactions, scientists can predict and control the predominant tautomeric form of a molecule. This control is not merely a matter of academic interest but a practical necessity in fields like drug development, where the specific tautomeric form present in a physiological environment can mean the difference between a potent therapeutic agent and an inactive compound. The spectroscopic protocols and data presented in this guide offer a robust framework for investigating and harnessing this fundamental principle of physical organic chemistry.

References

-

Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1893. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

Bouhezam, A., et al. (2022). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives. ProQuest. [Link]

-

Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1991). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society, 113(13), 4776-4781. [Link]

-

The Journal of Physical Chemistry. (n.d.). Gas-phase tautomeric equilibrium of 2-pyridinone and this compound by microwave spectroscopy. ACS Publications. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Retrieved from [Link]

-

Caminati, W., et al. (2012). Tautomerism and Microsolvation in this compound/2-Pyridone. ResearchGate. [Link]

-

Maris, A., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12439-12450. [Link]

-

Baiz, C., et al. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Journal of Physical Chemistry A, 116(40), 9873-9881. [Link]

-

Scilit. (n.d.). Theoretical description of solvent effects. V. The medium influence on the lactim‐lactam tautomerism of hydroxyazines. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2024). Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. [Link]

-

MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

-

Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5347-5351. [Link]

-

Al-Rawi, H. A. A., et al. (2020). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Molecular Structure, 1205, 127602. [Link]

-

ResearchGate. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]

-

Beak, P., et al. (1976). Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. Journal of the American Chemical Society, 98(7), 171-180. [Link]

-

Semantic Scholar. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]

-

Semantic Scholar. (1977). 14N and 13C NMR of tautomeric systems of hydroxy-pyridines. [Link]

-

Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tautomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1651-1653. [Link]

-

Boulton, A. J., & Katritzky, A. R. (1962). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[12][13]-annelated rings and oxygen at the[13]-position. Journal of the Chemical Society, 2083-2087. [Link]

-

ResearchGate. (2004). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. [Link]

-

de Souza, B., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2580-2586. [Link]

-

ResearchGate. (2006). Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]

-

Wang, X., et al. (2016). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 45(44), 17856-17863. [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives - ProQuest [proquest.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computation… [ouci.dntb.gov.ua]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. 14N and 13C NMR of tautomeric systems of hydroxy-pyridines | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Computational Studies of 2-Hydroxypyridine Tautomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between 2-hydroxypyridine (2-HPY) and its lactam counterpart, 2-pyridone (2-PY), is a cornerstone model in understanding prototropic tautomerism, a phenomenon of profound importance in medicinal chemistry and drug development.[1][2] The subtle energy differences and the profound influence of the environment on this equilibrium present a significant challenge and opportunity for computational chemistry. This guide provides a comprehensive overview of the theoretical and practical aspects of studying this tautomerization computationally. We will delve into the causality behind methodological choices, from the level of theory and basis set selection to the modeling of solvent effects, and provide detailed protocols for robust and self-validating computational workflows.

Introduction: The Significance of the this compound/2-Pyridone Equilibrium

Tautomerism, the interconversion of structural isomers through proton migration, can dramatically alter a molecule's physicochemical properties, including its hydrophobicity, hydrogen bonding capabilities, and electrostatic profile.[2] These changes, in turn, can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a biological target. The this compound/2-pyridone system is a classic case of lactam-lactim tautomerism and serves as a fundamental model for understanding these transformations in more complex heterocyclic systems, including nucleobases.[1][3]

The position of the equilibrium is exquisitely sensitive to the surrounding environment. In the gas phase, the enol form, this compound, is generally favored by a small energy margin of approximately 3 kJ/mol.[4] However, in polar solvents and the solid state, the equilibrium shifts to favor the more polar lactam form, 2-pyridone.[4][5] This solvent-dependent behavior underscores the critical role of intermolecular interactions in determining tautomeric preference.

Computational methods offer a powerful lens through which to dissect the intricate energetic landscape of this tautomerization. They allow for the precise calculation of relative tautomer stabilities, the elucidation of reaction mechanisms, and the quantification of environmental effects with a level of detail often inaccessible to experimental techniques alone.

Theoretical Foundations and Computational Approaches

The accurate computational modeling of tautomerism requires a careful selection of theoretical methods and basis sets. The small energy differences between the 2-HPY and 2-PY tautomers demand a high level of theory to achieve chemical accuracy.

Choosing the Right Level of Theory

Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry for their balance of accuracy and computational cost. For studying tautomerism, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are generally recommended.

-

B3LYP: A widely used hybrid functional that often provides a good starting point. However, studies have shown that B3LYP may incorrectly favor the 2-pyridone tautomer in the gas phase.[4][6]

-

M06-2X: This high-nonlocality functional has demonstrated improved accuracy for non-covalent interactions and has been shown to yield lower activation energies for the tautomerization process compared to other functionals.[4]

-

CAM-B3LYP and ωB97XD: These long-range corrected functionals can provide more reliable results, although their performance can be basis-set dependent.[4][6]

Ab Initio Methods: While more computationally expensive, high-level ab initio methods can provide benchmark-quality results.

-

Møller-Plesset Perturbation Theory (MP2): This method accounts for electron correlation and has been shown to reproduce experimental findings for the relative stability of the tautomers.[7]

-

Coupled Cluster (CCSD and CCSD(T)): Considered the "gold standard" for single-reference systems, these methods offer very high accuracy but are computationally demanding. CCSD methods have been used to predict the preference of 2-HPY over 2-PY in the gas phase.[4][6]

Multiconfigurational Methods (CASSCF and CASPT2): These methods are essential for studying photochemical tautomerization, where excited electronic states are involved.[3][8] They can accurately describe the potential energy surfaces and identify conical intersections that govern the reaction pathways.[3]

The Importance of the Basis Set

The choice of basis set is as crucial as the level of theory. For tautomerism studies, it is essential to use basis sets that can adequately describe the electronic structure of both tautomers and the transition state.

-

Pople-style basis sets (e.g., 6-311++G): These are widely used and provide a good balance of accuracy and computational cost. The inclusion of diffuse functions (++) is important for describing the lone pairs on the oxygen and nitrogen atoms, and polarization functions ( ) are necessary for accurately representing the bonding environment.[4][6]

-

Correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. The "aug" prefix indicates the inclusion of diffuse functions.[4][6]

Causality Behind Method Selection

The choice of a computational method is not arbitrary; it is dictated by the specific scientific question being addressed. For routine screening of tautomeric preferences in a large number of compounds, a computationally efficient DFT method like B3LYP with a modest basis set might be sufficient to identify trends. However, for a detailed mechanistic study of a single, critical system like this compound, higher-level methods like M06-2X or even MP2 with a larger basis set are necessary to obtain quantitatively reliable results. When investigating photochemistry, the multiconfigurational nature of the excited states necessitates the use of methods like CASSCF/CASPT2. The trustworthiness of the results hinges on this informed selection process.

Modeling the Environment: The Role of the Solvent

As established, the solvent plays a pivotal role in the this compound/2-pyridone equilibrium. Computational models must account for these effects to provide a realistic picture.

Implicit Solvation Models

Implicit or continuum solvation models treat the solvent as a continuous dielectric medium. These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

-

Polarizable Continuum Model (PCM): This is one of the most widely used implicit solvation models.[9][10][11] It creates a cavity in the dielectric continuum that conforms to the shape of the solute molecule.

Explicit Solvation Models

Explicit solvation models involve the inclusion of individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in the this compound/2-pyridone system.

-

Microsolvation: In this approach, a small number of solvent molecules are placed around the solute to model the first solvation shell.[2] Studies have shown that the presence of even a single water molecule can significantly reduce the tautomerization barrier.[2]

-

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the solute and a few key solvent molecules with quantum mechanics, while the rest of the solvent is treated with classical molecular mechanics. This provides a balance between accuracy and computational feasibility for larger systems.

Justifying the Solvation Model

For a qualitative understanding of how solvent polarity shifts the equilibrium, an implicit model like PCM is often sufficient. However, to dissect the specific hydrogen-bonding interactions that stabilize the 2-pyridone tautomer in protic solvents like water, an explicit or microsolvation approach is necessary. The choice depends on whether the goal is to capture the general electrostatic environment or the detailed, specific interactions that drive the chemistry.

Practical Workflow for a Computational Study

This section outlines a step-by-step protocol for a comprehensive computational investigation of this compound tautomerization.

Step-by-Step Protocol

-

Structure Preparation:

-

Build the 3D structures of both this compound and 2-pyridone using a molecular modeling program.

-

Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).

-

-

Gas-Phase Optimization and Frequency Calculation:

-

Perform a full geometry optimization of both tautomers in the gas phase using the chosen level of theory and basis set (e.g., M06-2X/6-311++G**).

-

Following optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structures are true minima (no imaginary frequencies) and provide the zero-point vibrational energies (ZPVE).

-

-

Transition State Search:

-

Identify the transition state (TS) for the intramolecular proton transfer. This can be done using a variety of methods, such as a synchronous transit-guided quasi-Newton (STQN) method.

-

Optimize the transition state geometry.

-

Perform a frequency calculation on the optimized TS. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the proton transfer).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the transition state. This will confirm that the TS connects the two minima (2-HPY and 2-PY) on the potential energy surface.

-

-

Solvation Calculations:

-

Repeat the geometry optimizations and frequency calculations for both tautomers and the transition state in the presence of a solvent using an implicit model (e.g., PCM with water as the solvent).

-

For a more detailed analysis, perform microsolvation calculations by adding one or more explicit water molecules and re-optimizing the geometries.

-

-

Data Analysis:

-

Calculate the relative energies of the tautomers in the gas phase and in solution. Remember to include the ZPVE corrections.

-

Calculate the activation energy (energy difference between the transition state and the reactant) in the gas phase and in solution.

-

Analyze the geometric parameters (bond lengths, angles) of the optimized structures to understand the structural changes upon tautomerization.[4]

-

Perform a Natural Bond Orbital (NBO) analysis to investigate changes in electronic structure and charge distribution.

-

Mandatory Visualizations

To visually represent the concepts and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: A typical computational workflow for studying tautomerization.

Quantitative Data Summary

The following tables summarize key quantitative data from computational studies on this compound tautomerization.

Table 1: Calculated Relative Energies (ΔE) of 2-Pyridone relative to this compound in the Gas Phase.

| Level of Theory/Basis Set | ΔE (kJ/mol) | Reference |

| B3LYP/6-311++G | -1 to -3 | [4][6] |

| M062X/6-311++G | 5 to 9 | [4][6] |

| CCSD/6-311++G | 5 to 9 | [4][6] |

| MP2/6-31G | -0.64 | [4] |

| Experimental | ~3 | [4] |

Note: A positive ΔE indicates that this compound is more stable, while a negative value indicates 2-pyridone is more stable.

Table 2: Calculated Activation Energies (Ea) for Intramolecular Proton Transfer.

| Method | Medium | Ea (kJ/mol) | Reference |

| Semi-empirical (CNDO/2) | Gas Phase | 296 | [4] |

| Hartree-Fock (HF)/3-21G | Gas Phase | 206 | [4] |

| Configuration Interaction (CI) | Gas Phase | 160.67 | [4] |

| DFT (M062X) | Gas Phase | ~137 | [4][6] |

| DFT (M062X) | Water (implicit) | ~349 | [4] |

| DFT (wB97X-V) | Gas Phase (unsolvated) | ~160 | [2] |

| DFT (wB97X-V) | With one water molecule | ~51 | [2] |

Conclusion: From Theory to Application

The computational study of this compound tautomerization provides invaluable insights into the fundamental principles governing this critical chemical equilibrium. By carefully selecting the appropriate level of theory, basis set, and solvation model, researchers can obtain quantitatively reliable data on tautomer stabilities and reaction barriers. This knowledge is not merely academic; it has direct implications for drug design and development. A thorough understanding of a molecule's tautomeric behavior can guide lead optimization efforts, enabling the design of compounds with improved pharmacokinetic and pharmacodynamic profiles. As computational resources continue to grow and theoretical methods become more sophisticated, the predictive power of these studies will only increase, further solidifying their role as an indispensable tool in modern chemical research.

References

-

Al-Kahtani, A. A., & Al-Resayes, S. I. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1530. [Link]

-

Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(25), 4892–4897. [Link]

-

Corral, I., & González, L. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084302. [Link]

-

Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. [Link]

-

Patanen, M., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12555-12564. [Link]

-

Corral, I., & González, L. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. Request PDF. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. PubMed, 22(1), 144-158. [Link]

-

Al-Kahtani, A. A., & Al-Resayes, S. I. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Semantic Scholar. [Link]

-

Al-ammar, K. A., & Al-Zahrani, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemical Reviews, 5(2), 124-132. [Link]

-

Li, Q., et al. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of this compound/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 111(22), 4867-4874. [Link]

-

ChemTube3D. (n.d.). This compound-Tautomerism. [Link]

-

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]

-

Leszczynski, J., & Bakalarski, G. (2007). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Barone, V., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, 19(15), 5029-5040. [Link]

-

ResearchGate. (2013). Can anyone suggest free software for generating all possible isomers and tautomers? [Link]

-

King's College London. (2010). Tautomerism and Microsolvation in this compound/2-Pyridone. [Link]

-

El-Faham, A., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central. [Link]

-

Les, A., Adamowicz, L., & Person, W. B. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(14), 5480-5490. [Link]

-

Galvão, T. L. P., et al. (2013). From this compound to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed, 117(47), 12668-74. [Link]

-

Beran, G. J. O., & Hartman, J. D. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

-

ChemAxon. (n.d.). Tautomer Generation Plugin. ChemAxon Docs. [Link]

-

Computational Chemistry List. (2008). CCL: tautomerism software. [Link]

-

Barone, V., & Adamo, C. (1996). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry, 100(6), 2093-2098. [Link]

-

Chinese Journal of Chemical Physics. (2007). DFT Study on Tautomerism of Gaseous Cytosine. [Link]

-

R Discovery. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. [Link]

-

Beran, G. J. O., & Hartman, J. D. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ACS Publications. [Link]

-

Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. PubMed, 22(1), 4316. [Link]

-

Babu, N. S., & Jayaprakash, D. (2015). Density functional theory (DFT) studies on tautomerism of Cyanuric acid in gas phase and in different solvents. Journal of Chemical and Pharmaceutical Research, 7(4), 1155-1160. [Link]

-

Ihlenfeldt, W. D., et al. (2012). Tautomerism in large databases. PubMed Central. [Link]

-

Guasch, L., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central. [Link]

-

ResearchGate. (n.d.). Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely... [Link]

Sources

- 1. Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. [PDF] The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

A Technical Guide to the Tautomerism of 2-Hydroxypyridine: A Tale of Two Phases

Abstract

The tautomeric equilibrium between 2-hydroxypyridine and its corresponding lactam, 2-pyridone, is a classic and fundamentally important phenomenon in organic chemistry with profound implications for researchers, scientists, and drug development professionals. This dynamic equilibrium is exquisitely sensitive to the surrounding environment, exhibiting a dramatic shift between the gas and solution phases. Understanding and controlling this tautomeric preference is critical for predicting molecular properties such as solubility, lipophilicity, and hydrogen bonding capabilities, all of which are pivotal in the design and efficacy of pharmaceutical agents. This in-depth technical guide provides a comprehensive exploration of the gas-phase and solution-phase tautomerism of this compound, offering field-proven insights into its theoretical underpinnings, experimental characterization, and practical significance in drug development.

The Phenomenon of Tautomerism: The Case of this compound

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. This interconversion typically involves the migration of a proton accompanied by a shift in the location of a double bond. One of the most extensively studied examples of prototropic tautomerism is the equilibrium between this compound and 2-pyridone.[1][2]

The this compound form possesses an aromatic pyridine ring with an exocyclic hydroxyl group, while the 2-pyridone form features a carbonyl group within a dihydropyridine ring. The position of this equilibrium is a delicate balance of competing factors, including aromaticity, bond energies, and intermolecular interactions.

Caption: Tautomeric equilibrium between this compound and 2-pyridone.

The Intrinsic Stability: Gas-Phase Tautomerism

In the absence of intermolecular interactions, the intrinsic stability of the tautomers can be examined in the gas phase. Experimental studies, such as microwave spectroscopy, have established that the this compound tautomer is the more stable form in the gas phase by a small energy difference of approximately 3 kJ/mol.[2] This preference is attributed to the aromatic character of the pyridine ring in the this compound form.

Computational studies, employing various levels of theory, have been instrumental in dissecting the energetic landscape of this tautomerization. While different methods yield slightly different energy differences, there is a general consensus on the greater stability of the this compound tautomer in the gas phase.

The intramolecular 1,3-proton transfer required for the interconversion of the two tautomers in the gas phase is associated with a high activation energy barrier.[2] This high barrier suggests that the uncatalyzed interconversion is a slow process. However, the presence of water molecules or the formation of dimers can significantly lower this barrier, facilitating the proton transfer.[1]

Caption: Energy profile of gas-phase tautomerization of this compound.

The Solvent's Decisive Role: Solution-Phase Tautomerism

The tautomeric equilibrium of this compound undergoes a dramatic shift upon moving from the gas phase to the solution phase, particularly in polar solvents. In polar and protic solvents like water and alcohols, the 2-pyridone tautomer becomes the predominant species.[3] This shift is a direct consequence of the differential solvation of the two tautomers.

The 2-pyridone tautomer possesses a larger dipole moment than the this compound form, leading to stronger dipole-dipole interactions with polar solvent molecules.[1] Furthermore, the N-H and C=O groups of 2-pyridone are excellent hydrogen bond donors and acceptors, respectively, allowing for extensive hydrogen bonding with protic solvents. This strong solvation of the 2-pyridone tautomer outweighs the intrinsic stability of the aromatic this compound form.

In non-polar solvents such as cyclohexane, both tautomers can coexist in comparable amounts, as the solvation effects are less pronounced.[2] The equilibrium constant (KT = [2-pyridone]/[this compound]) is therefore highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

Caption: Solvent effect on the tautomeric equilibrium of this compound.

Quantitative Data: Tautomeric Equilibrium in Various Solvents

The following table summarizes the experimentally determined equilibrium constants (KT) for the this compound/2-pyridone tautomerism in a range of solvents, highlighting the correlation with solvent polarity (dielectric constant, ε).

| Solvent | Dielectric Constant (ε) at 25°C | Equilibrium Constant (KT = [2-Pyridone]/[this compound]) | Reference |

| Gas Phase | 1 | ~0.3 | [2] |

| Cyclohexane | 2.02 | 1.7 | [1] |

| Chloroform | 4.81 | 6.0 | [1] |

| Ethanol | 24.55 | ~10 | [4] |

| Water | 78.54 | ~900 | [2] |

Experimental Protocols for Tautomer Characterization

The characterization and quantification of the tautomeric equilibrium of this compound rely on various spectroscopic techniques. The choice of method depends on the phase of the sample and the specific information required.

UV-Vis Spectroscopy for Solution-Phase Analysis

UV-Vis spectroscopy is a powerful and straightforward technique for determining the tautomeric equilibrium constant in solution. The two tautomers exhibit distinct absorption spectra, allowing for their individual quantification.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent of spectroscopic grade.

-

Prepare a series of dilutions of the stock solution to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

As a prerequisite, ensure the purity of this compound, which can be synthesized from 2-chloropyridine and purified by distillation or recrystallization.[5]

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a wavelength range that encompasses the absorption maxima of both tautomers (typically 200-400 nm).

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for both the this compound and 2-pyridone tautomers. These can be confirmed by using N-methyl-2-pyridone and O-methyl-2-hydroxypyridine as fixed tautomer standards.

-

The equilibrium constant (KT) can be determined using the spectrophotometric method by analyzing the changes in absorbance at the λmax of the tautomers with varying pH, which allows for the calculation of the ionization constants of the individual tautomers.[6][7]

-

Caption: Workflow for UV-Vis spectroscopic analysis of tautomeric equilibrium.

NMR Spectroscopy for Structural and Quantitative Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for the quantitative analysis of tautomeric mixtures. Both 1H and 13C NMR are valuable in this regard.

Protocol:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated solvent of choice. The choice of solvent will influence the position of the equilibrium.

-

For quantitative analysis, an internal standard with a known concentration and non-overlapping signals should be added.

-

-

Data Acquisition:

-

Acquire 1H and 13C NMR spectra.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all nuclei for accurate integration in quantitative measurements.

-

-

Data Analysis:

-

Identify the characteristic signals for each tautomer. For example, the chemical shifts of the protons and carbons attached to the nitrogen and oxygen atoms will be significantly different between the two forms.

-

The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each tautomer and comparing them to the integral of the internal standard.

-

FTIR Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The distinct vibrational frequencies of the O-H, N-H, and C=O bonds provide a clear fingerprint for each form.

Protocol:

-

Sample Preparation:

-

For solution-phase analysis, dissolve the sample in a solvent that has minimal absorption in the spectral regions of interest (e.g., CCl4, CS2).

-

For gas-phase analysis, the sample can be heated in a gas cell. Matrix isolation techniques can also be employed to study the tautomers at low temperatures.[8]

-

-

Data Acquisition:

-

Record the FTIR spectrum over the mid-infrared range (4000-400 cm-1).

-

-

Data Analysis:

-

Identify the characteristic vibrational bands:

-

This compound: A broad O-H stretching band around 3400 cm-1 and C=N stretching vibrations.

-